molecular formula C27H33NO3 B1385487 N-[2-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline CAS No. 1040687-54-4

N-[2-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline

Cat. No.: B1385487
CAS No.: 1040687-54-4
M. Wt: 419.6 g/mol
InChI Key: SJVTVQMLTZSESS-UHFFFAOYSA-N
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Description

N-[2-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline is a useful research compound. Its molecular formula is C27H33NO3 and its molecular weight is 419.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Reaction Paths : Zhang et al. (2015) investigated the synthesis paths of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine, a compound structurally related to N-[2-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline. The study explored the reaction paths of phenol, aniline, and formaldehyde, identifying key intermediates and byproducts (Zhang et al., 2015).

  • Antibacterial and Antifungal Properties : Reisner and Borick (1955) synthesized related aniline compounds and tested them for in vitro antibacterial and antifungal activities, finding a high degree of activity. This suggests potential antimicrobial applications for similar aniline derivatives (Reisner & Borick, 1955).

  • Electroactive Properties for Coatings : Li et al. (2018) synthesized a high-performance electroactive benzoxazine with an aniline dimer structure, demonstrating its potential in corrosion-resistant coatings. This research indicates the possibility of using similar aniline-based compounds in advanced material applications (Li et al., 2018).

  • Vibrational and Structural Studies : A study by Finazzi et al. (2003) on substituted N-phenoxyethylanilines provided insights into the vibrational, geometrical, and electronic properties of these compounds. This kind of research aids in understanding the physical and chemical behaviors of similar compounds (Finazzi et al., 2003).

  • Photophysical Behavior : Chowdhury et al. (2010) explored the photophysical behavior of N-(2-hydroxy benzylidene) aniline, a compound related to this compound. Their findings contribute to the understanding of the excitation wavelength dependence and photochromic yield of such molecules (Chowdhury et al., 2010).

Properties

IUPAC Name

N-[(2-hexoxyphenyl)methyl]-2-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO3/c1-2-3-4-12-19-30-26-17-10-8-13-23(26)22-28-25-16-9-11-18-27(25)31-21-20-29-24-14-6-5-7-15-24/h5-11,13-18,28H,2-4,12,19-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVTVQMLTZSESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC=C1CNC2=CC=CC=C2OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.